

# PF-4455242 hydrochloride versus CERC-501 (LY2456302) for depression research

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Compound of Interest

Compound Name: PF-4455242 hydrochloride

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# A Comparative Analysis of PF-4455242 and CERC-501 for Depression Research

In the landscape of novel antidepressant drug development, the kappa-opioid receptor (KOR) has emerged as a promising target. Antagonism of the KOR is believed to offer a new mechanistic approach for treating major depressive disorder (MDD), particularly in patients who are resistant to existing therapies. This guide provides a comparative overview of two notable KOR antagonists that have been investigated for this purpose: **PF-4455242 hydrochloride** and CERC-501 (also known as LY2456302 and aticaprant).

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the two compounds based on available preclinical and clinical data.

### Mechanism of Action: Targeting the Dynorphin/KOR System

Both PF-4455242 and CERC-501 exert their pharmacological effects by acting as antagonists at the kappa-opioid receptor. The endogenous ligand for this receptor is dynorphin, a peptide that is released in response to stress. Activation of the KOR by dynorphin is associated with dysphoria, anhedonia, and other depressive-like states. By blocking this interaction, KOR antagonists are hypothesized to alleviate these symptoms.[1][2][3][4]

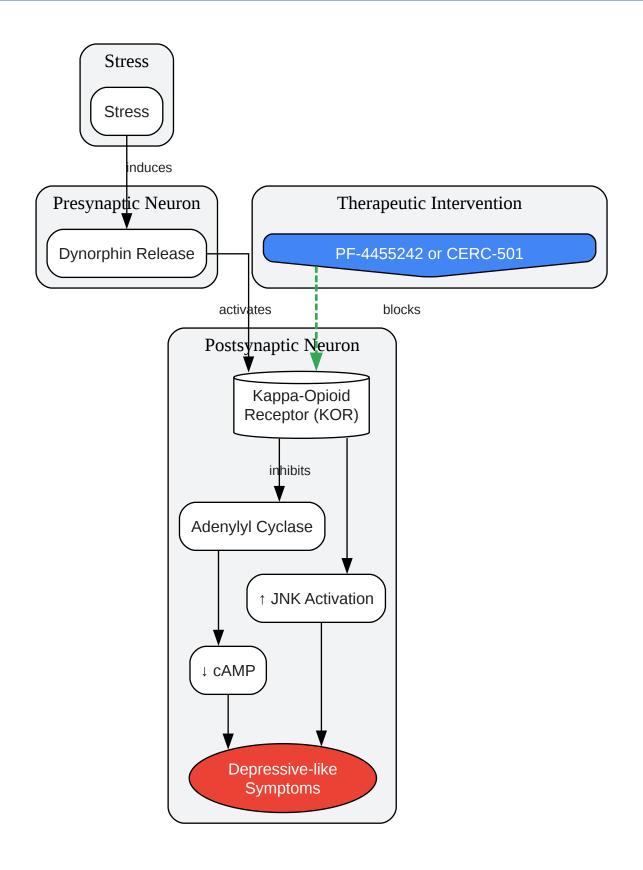






The signaling pathway involves the modulation of downstream effectors upon KOR activation. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the activation of stress-related kinases such as c-Jun N-terminal kinase (JNK). By antagonizing the KOR, PF-4455242 and CERC-501 are thought to prevent these downstream signaling events, thereby mitigating the pro-depressive effects of dynorphin.





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Figure 1: Simplified signaling pathway of KOR antagonism.



### **Pharmacological and Pharmacokinetic Profiles**

While both compounds are selective KOR antagonists, they exhibit differences in their binding affinities and pharmacokinetic properties.

Parameter	PF-4455242 hydrochloride	CERC-501 (LY2456302)	Reference
Binding Affinity (Ki)			
KOR	1-3 nM	0.81 nM	[1][5][6]
MOR	10-64 nM	24.0 nM	[1][5][6]
DOR	> 4,000 nM	155 nM	[1][5][6]
Selectivity			
KOR vs MOR	~10-20 fold	~30 fold	[1][5][6]
KOR vs DOR	> 1300 fold	~191 fold	[1][5][6]
Pharmacokinetics			
Bioavailability	Not Reported	25% (oral)	[1][5][7]
Half-life	Not Reported	30-40 hours	[1][2][5][7]
Tmax	Not Reported	1-2 hours	[1][5][7]

### Preclinical Efficacy in Animal Models of Depression

Both PF-4455242 and CERC-501 have demonstrated antidepressant-like effects in established rodent models of depression.

### Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy. In this test, a reduction in immobility time is indicative of an antidepressant-like effect.

 PF-4455242: Showed antidepressant-like efficacy in the mouse FST with a minimal effective dose of 3.2 mg/kg, s.c.[8]



• CERC-501: A 10 mg/kg oral dose was found to reduce immobility in mice to a similar extent as the tricyclic antidepressant imipramine.[1][5] Furthermore, a synergistic effect was observed when CERC-501 was combined with the SSRI citalopram.[1][5]

#### **Social Defeat Stress Model**

This model is used to induce a depressive-like phenotype in rodents through repeated exposure to social stress.

• PF-4455242: Pretreatment with PF-04455242 resulted in a day-dependent reduction in the time spent in socially defeated immobile postures in mice.[8]

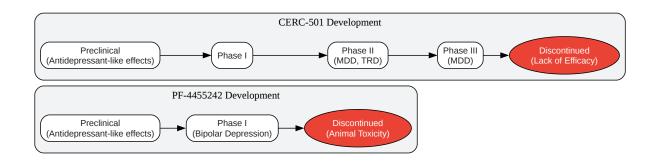
### **Clinical Development and Outcomes**

The clinical trajectories of PF-4455242 and CERC-501 have diverged significantly.

PF-4455242 hydrochloride was under development by Pfizer for bipolar depression.[6][9] However, its development was discontinued in the early stages of clinical trials due to unfavorable toxicological findings in animal studies following three months of exposure.[6][9] [10]

CERC-501 (aticaprant), originally developed by Eli Lilly and later by Cerecor and Janssen Pharmaceuticals, progressed further in clinical trials.[1][5][7] It was investigated as both a monotherapy and an adjunctive treatment for MDD.[1][5] Despite showing a favorable safety profile and target engagement in early trials, CERC-501's development for MDD was discontinued by Johnson & Johnson in March 2025 due to a lack of effectiveness in Phase III trials.[7] A proof-of-concept trial for treatment-resistant depression was terminated early due to slow enrollment, but the limited data suggested potential antidepressant effects that were not statistically significant.[11]





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Figure 2: Clinical development pathways.

## Experimental Protocols Mouse Forced Swim Test (as described for CERC-501)

- Animals: Male mice.
- Procedure: Mice are individually placed into a cylinder of water from which they cannot escape. The duration of immobility (the time the mouse spends floating without making active movements) is recorded over a set period.
- Drug Administration: CERC-501 (10 mg/kg) was administered orally. Imipramine (15 mg/kg) was administered via intraperitoneal injection as a positive control.[1][5]
- Outcome Measure: A significant reduction in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

### Mouse Social Defeat Stress Assay (as described for PF-4455242)

· Animals: Male mice.



- Procedure: An experimental mouse is repeatedly subjected to social defeat by a larger, more aggressive resident mouse over a period of several days.
- Drug Administration: PF-04455242 was administered prior to the stress exposure.
- Outcome Measure: Following the stress period, the experimental mouse's social interaction
  with an unfamiliar mouse is assessed. A reduction in the time spent in socially defeated
  immobile postures compared to vehicle-pretreated animals suggests a resilience-promoting
  or antidepressant-like effect.[8]

#### Conclusion

Both PF-4455242 and CERC-501 are selective KOR antagonists that have shown promise as potential antidepressants in preclinical studies. However, their clinical development pathways have been halted, albeit for different reasons. The discontinuation of PF-4455242 was due to safety concerns arising from animal toxicology studies, while CERC-501, despite a good safety profile, ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials for major depressive disorder.

The investigation of these compounds has nonetheless provided valuable insights into the role of the KOR system in depression and has paved the way for the development of a new generation of KOR antagonists. Future research in this area will likely focus on identifying compounds with an optimal balance of efficacy, safety, and pharmacokinetic properties.

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